molecular formula C9H10ClN3O5S B14406881 3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide CAS No. 88345-46-4

3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide

Cat. No.: B14406881
CAS No.: 88345-46-4
M. Wt: 307.71 g/mol
InChI Key: LYHWVKZTYJMPNS-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide is a chemical compound with a complex structure that includes a benzene ring substituted with chloro, nitro, dimethylamino, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the nitration of a suitable precursor, followed by chlorination and sulfonation reactions. The dimethylamino group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfamoyl group may also play a role in its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N,N-dimethylaniline: Similar structure but lacks the nitro and sulfamoyl groups.

    2-Nitro-4-sulfamoylbenzoic acid: Similar functional groups but different overall structure.

Uniqueness

3-Chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

CAS No.

88345-46-4

Molecular Formula

C9H10ClN3O5S

Molecular Weight

307.71 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-2-nitro-4-sulfamoylbenzamide

InChI

InChI=1S/C9H10ClN3O5S/c1-12(2)9(14)5-3-4-6(19(11,17)18)7(10)8(5)13(15)16/h3-4H,1-2H3,(H2,11,17,18)

InChI Key

LYHWVKZTYJMPNS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-]

Origin of Product

United States

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